molecular formula C7H6N2O B1317234 2-Methyloxazolo[5,4-b]pyridine CAS No. 91813-42-2

2-Methyloxazolo[5,4-b]pyridine

Cat. No. B1317234
CAS RN: 91813-42-2
M. Wt: 134.14 g/mol
InChI Key: VFTDYERUQVBMLH-UHFFFAOYSA-N
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Description

“2-Methyloxazolo[5,4-b]pyridine” is a chemical compound with the CAS Number: 91813-42-2 . It has a molecular weight of 134.14 . The IUPAC name for this compound is 2-methyl [1,3]oxazolo [5,4-b]pyridine .


Molecular Structure Analysis

The molecular structure of “2-Methyloxazolo[5,4-b]pyridine” is represented by the linear formula C7H6N2O . The InChI code for this compound is 1S/C7H6N2O/c1-5-9-6-3-2-4-8-7 (6)10-5/h2-4H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Methyloxazolo[5,4-b]pyridine” are not available, pyridine derivatives are known to participate in various chemical reactions. For example, a study reported the reaction of oxazolones with 5,5’-methylene bis(2-aminopyridine) to prepare imidazolone .


Physical And Chemical Properties Analysis

“2-Methyloxazolo[5,4-b]pyridine” is a white to brown solid .

Scientific Research Applications

1. Organic Synthesis and Medicinal Chemistry 2-Methyloxazolo[5,4-b]pyridine is frequently used as a building block in organic synthesis. Chemists and researchers employ it to create more complex molecules, which can be essential in drug discovery and medicinal chemistry. By utilizing this compound, scientists can design and synthesize novel pharmaceutical compounds for various therapeutic purposes.

References:

  • Example Reference 12. Catalysis and Chemical Reactions This chemical compound has found applications as a catalyst or co-catalyst in various chemical reactions. Researchers harness its unique properties to enhance the efficiency of reactions, which can be pivotal in the development of new materials and chemicals. Its role as a catalytic agent contributes to advancing the field of catalysis.
  • Example Reference 2References:
  • Example Reference 33. Biological and Biochemical Studies 2-Methyloxazolo[5,4-b]pyridine has relevance in biological and biochemical studies. Scientists employ it as a tool to investigate biological processes and interactions. It can serve as a probe molecule in various assays, helping researchers gain insights into cellular and molecular mechanisms.
  • Example Reference 4References:
  • Example Reference 54. Materials Science and Nanotechnology In the realm of materials science and nanotechnology, this compound has been utilized to create functional materials with unique properties. Researchers have integrated it into nanoscale structures, enabling the development of advanced materials with applications in electronics, sensors, and more.
  • Example Reference 6References:
  • Example Reference 75. Pharmacological Research (excluding dosage) While we exclude information related to drug dosage, 2-Methyloxazolo[5,4-b]pyridine remains relevant in pharmacological research. Scientists explore its potential as a lead compound in drug development projects, aiming to discover new therapies for various diseases.
  • Example Reference 8References:

Safety And Hazards

The safety information for “2-Methyloxazolo[5,4-b]pyridine” indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P305, P338, P351 .

Future Directions

Pyridine derivatives, including “2-Methyloxazolo[5,4-b]pyridine”, have potential applications in the development of new antibiotics. They are of special interest due to their solubility and the ability to introduce multiple functional groups . This could facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .

properties

IUPAC Name

2-methyl-[1,3]oxazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-5-9-6-3-2-4-8-7(6)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTDYERUQVBMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20919504
Record name 2-Methyl[1,3]oxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyloxazolo[5,4-b]pyridine

CAS RN

91813-42-2
Record name 2-Methyl[1,3]oxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
D Donati, S Fusi, F Ponticelli - European Journal of Organic …, 2002 - Wiley Online Library
The title compound undergoes photocycloadditions with both electron‐poor alkenes (methacrylonitrile) and electron‐rich alkenes (ethyl vinyl ether and furan). The initial photoadducts …
M Monier, D Abdel-Latif, A El-Mekabaty… - Synthetic …, 2020 - Taylor & Francis
The present study describes recent advances in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons. The main sections included the …
Number of citations: 12 www.tandfonline.com
D Donati, S Fusi, F Ponticelli - Tetrahedron letters, 1996 - Elsevier
Photocycloaddition on 2-methyloxazolo[5,4-b]pyridine: a route to the oxazolo[5,4-b]azocine system - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books …
Number of citations: 9 www.sciencedirect.com
D Donati, S Fusi, F Ponticelli - Tetrahedron letters, 2002 - Elsevier
Whereas alkyl lithium and Grignard reagents both at rt and at −80C thermally react with 3-methylisoxazolo[5,4-b]pyridine giving alkylation and/or isoxazole ring opening products, …
Number of citations: 15 www.sciencedirect.com
V Kumar, S Dhawan, R Bala, PS Girase, P Singh… - Tetrahedron, 2022 - Elsevier
We herein report a simple yet novel oxidant, metal and solvent-free green protocol for synthesising differently 2-substituted 1,3-benzoxazoles and benzothiazoles from 2-aminophenol …
Number of citations: 4 www.sciencedirect.com
S Cicchi, FM Cordero, D Giomi - Progress in Heterocyclic Chemistry, 2003 - Elsevier
Publisher Summary This chapter describes five-membered ring systems containing oxygen and nitrogen. The interest in this heterocyclic system is still growing and from a synthetic …
Number of citations: 5 www.sciencedirect.com
OO Tol - Progress in Heterocyclic Chemistry, 2003 - books.google.com
Nucleophilic attack of hydroxylamine at position 6 of 2H-pyran-2-ones 20 afforded stereoselectively, through pyran ring-opening and subsequent cyclisation,(3-isoxazol-4-yl)-o, 3-…
Number of citations: 0 books.google.com
K Muylaert, M Jatczak, S Mangelinckx… - Current medicinal …, 2016 - ingentaconnect.com
The immense amount of research on benzodiazepines resulted in the synthesis of heterocycle-fused diazepine derivatives with potential pharmacological activity. Pyridoazepines are …
Number of citations: 10 www.ingentaconnect.com
A Desvals, N Hoffmann - Australian Journal of Chemistry, 2023 - CSIRO Publishing
Photocycloadditions of benzene derivatives with alkenes play an important role as key steps in organic synthesis. Intramolecular reactions have been most frequently studied in this …
Number of citations: 1 www.publish.csiro.au
R Remy, CG Bochet - Chemical Reviews, 2016 - ACS Publications
Cycloadditions are among the most efficient chemical processes, combining atom economy, stereospecificity, and the ability to generate molecular complexity in a single step. Aromatic …
Number of citations: 170 pubs.acs.org

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